7-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride
Overview
Description
7-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride is a chemical compound with the molecular formula C11H16ClNO It is a derivative of the benzoazepine class, which is known for its diverse biological activities
Biochemical Analysis
Biochemical Properties
7-Methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The nature of these interactions often involves the modulation of enzyme activity, either through inhibition or activation, depending on the specific enzyme and context .
Cellular Effects
The effects of 7-Methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the MAPK/ERK signaling pathway, which is vital for cell proliferation and differentiation. Additionally, this compound can alter gene expression profiles, leading to changes in cellular functions such as apoptosis and cell cycle regulation .
Molecular Mechanism
At the molecular level, 7-Methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride exerts its effects through specific binding interactions with biomolecules. It can bind to receptor sites on enzymes, leading to either inhibition or activation. For instance, its binding to certain kinase enzymes can result in the inhibition of their activity, thereby affecting downstream signaling pathways. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable under controlled conditions, it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular functions, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of 7-Methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as modulation of enzyme activity and improvement in metabolic functions. At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s beneficial effects plateau and adverse effects become more pronounced .
Metabolic Pathways
7-Methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its biotransformation. The compound’s metabolism can lead to the formation of active or inactive metabolites, influencing its overall pharmacological effects. Additionally, it can affect metabolic flux and alter the levels of various metabolites within the cell .
Transport and Distribution
Within cells and tissues, 7-Methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, it may bind to plasma proteins, facilitating its transport through the bloodstream and its distribution to target tissues .
Subcellular Localization
The subcellular localization of 7-Methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial functions and energy metabolism. Additionally, its presence in the nucleus can affect gene expression by interacting with nuclear proteins and transcription factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the appropriate substituted benzene derivative.
Cyclization: The benzene derivative undergoes cyclization to form the azepine ring.
Methoxylation: Introduction of the methoxy group at the 7th position is achieved through a methoxylation reaction.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to favor desired reactions.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
7-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it to its reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
7-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride involves its interaction with specific molecular targets and pathways. It may act by:
Binding to Receptors: Interacting with specific receptors in the body to exert its effects.
Enzyme Inhibition: Inhibiting the activity of certain enzymes, leading to altered biochemical pathways.
Signal Transduction: Modulating signal transduction pathways to produce physiological responses.
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-Tetrahydro-1H-benzo[d]azepine: A closely related compound with similar structural features.
7-Methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine: Another derivative with a different ring structure.
8-Hydroxy-7-methoxy-1,2,3,11a-tetrahydro-5H-benzo[e]pyrrolo[1,2-a][1,4]diazepine: A compound with a similar methoxy group but different overall structure.
Uniqueness
7-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride is unique due to its specific substitution pattern and the presence of the methoxy group at the 7th position. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
7-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-13-11-3-2-9-4-6-12-7-5-10(9)8-11;/h2-3,8,12H,4-7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTFBRRKMULNOSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCNCC2)C=C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17639-46-2 | |
Record name | 7-Methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17639-46-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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